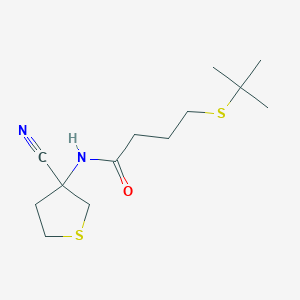
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential pharmacological effects. This compound is a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. In
Mécanisme D'action
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 exerts its pharmacological effects by stimulating the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. By increasing the levels of cGMP, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved pulmonary hemodynamics.
Biochemical and Physiological Effects
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to inhibit platelet aggregation and reduce inflammation. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo. Additionally, the synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 can be challenging, and the compound is relatively expensive compared to other pharmacological agents.
Orientations Futures
There are several potential future directions for research on 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. One area of interest is the development of more stable analogs of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 that can be used in vivo. Another area of interest is the investigation of the potential therapeutic effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 in other conditions, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272.
Méthodes De Synthèse
The synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 involves the reaction of tert-butyl thiol with 3-bromo-1-propanol to give tert-butyl 3-bromopropyl sulfide. This intermediate is then reacted with 3-cyanothiolan-3-amine to give the desired product, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. The synthesis of this compound has been extensively studied, and various modifications have been made to optimize the yield and purity of the final product.
Applications De Recherche Scientifique
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been extensively studied for its potential pharmacological effects. One of the main applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure and death. 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.
Propriétés
IUPAC Name |
4-tert-butylsulfanyl-N-(3-cyanothiolan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS2/c1-12(2,3)18-7-4-5-11(16)15-13(9-14)6-8-17-10-13/h4-8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKIZURFSUTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCC(=O)NC1(CCSC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

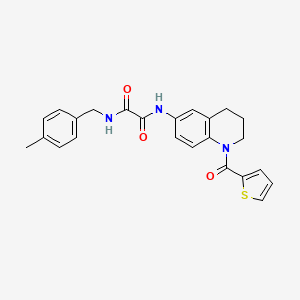
![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)
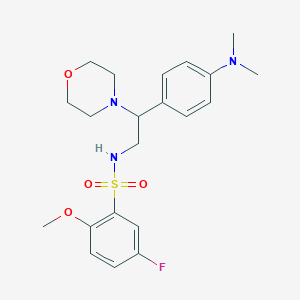
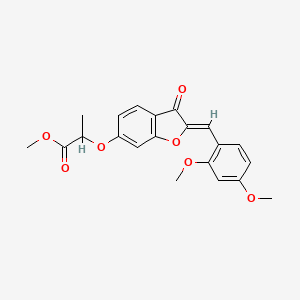
![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)
![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
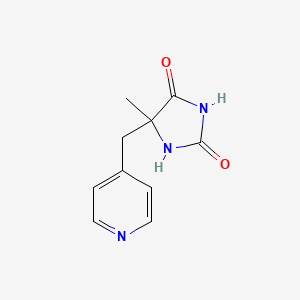
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)
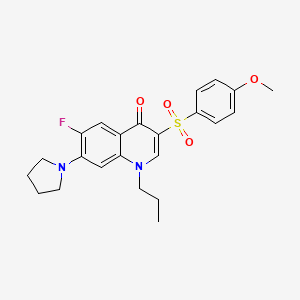
![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)